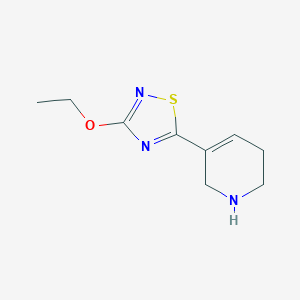
3-Ethoxy-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI): is a heterocyclic organic compound that features a pyridine ring fused with a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide under basic conditions, followed by cyclization.
Fusion with Pyridine: The thiadiazole ring is then fused with a pyridine ring through a series of condensation reactions, often involving intermediates such as hydrazones or hydrazides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the thiadiazole ring to a more reduced form.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions
Reduced Thiadiazole Derivatives: Products of reduction reactions
Functionalized Pyridine Derivatives: Products of substitution reactions
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
類似化合物との比較
Similar Compounds
- Pyridine, 3-(3-methoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI)
- Pyridine, 3-(3-propoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI)
- Pyridine, 3-(3-butoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI)
Uniqueness
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its solubility, stability, and bioactivity compared to similar compounds with different alkoxy groups.
特性
CAS番号 |
122683-63-0 |
|---|---|
分子式 |
C9H13N3OS |
分子量 |
211.29 g/mol |
IUPAC名 |
3-ethoxy-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H13N3OS/c1-2-13-9-11-8(14-12-9)7-4-3-5-10-6-7/h4,10H,2-3,5-6H2,1H3 |
InChIキー |
DCVHVOKLGMAEPW-UHFFFAOYSA-N |
SMILES |
CCOC1=NSC(=N1)C2=CCCNC2 |
正規SMILES |
CCOC1=NSC(=N1)C2=CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















